molecular formula C5H2BrClN2O2 B118568 5-Bromo-2-chloro-3-nitropyridine CAS No. 67443-38-3

5-Bromo-2-chloro-3-nitropyridine

Cat. No. B118568
CAS RN: 67443-38-3
M. Wt: 237.44 g/mol
InChI Key: WWQQPSDIIVXFOX-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of 5-Bromo-2-chloro-3-nitropyridine involves a process for the preparation of nitropyridine derivatives . This process includes the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-chloro-3-nitropyridine is C5H2BrClN2O2 . The structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The reaction mechanism of 5-Bromo-2-chloro-3-nitropyridine is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-chloro-3-nitropyridine include a molecular weight of 237.44 g/mol , a melting point of 65-70 °C, a predicted boiling point of 285.4±35.0 °C, and a predicted density of 1.936±0.06 g/cm3 .

Scientific Research Applications

Molecular Composition and Ligand-Protein Interactions

  • Computational calculations have been performed on 5-bromo-3-nitropyridine-2-carbonitrile, a derivative of 5-Bromo-2-chloro-3-nitropyridine, revealing insights into its molecular structure, energy, and biological significance, particularly in terms of its interactions with proteins like 3CEJ, indicating its potential as a centromere-associated protein inhibitor (Arulaabaranam, Muthu, Mani & Geoffrey, 2021).

Synthesis and Process Development

  • The synthesis of 5-Bromo-2-nitropyridine, closely related to 5-Bromo-2-chloro-3-nitropyridine, has been explored through hydrogen peroxide oxidation. This study emphasizes the optimization of the synthesis process, ensuring safety and reproducibility, which is critical for large-scale production (Agosti et al., 2017).

Photophysical and Optical Properties

  • Research has focused on understanding the structural, electronic, vibrational, and optical properties of 5-Bromo-2-nitropyridine, demonstrating its potential applications in fields where these properties are critical. This includes exploring the stability of the compound in different solvent environments and its ultraviolet-visible spectral analysis (Gündüz & Kurban, 2018).

Vibrational Analysis

  • Studies on 5-bromo-2-nitropyridine have delved into vibrational spectroscopy, providing detailed interpretations of its infrared and Raman spectra. Such analyses are essential for understanding the molecular structure and behavior of the compound (Sundaraganesan et al., 2005).

Halogen-rich Intermediate Synthesis

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a variant of 5-Bromo-2-chloro-3-nitropyridine, has been synthesized as a halogen-rich intermediate. This compound serves as a valuable building block in medicinal chemistry research, highlighting the versatility of such pyridine derivatives (Wu et al., 2022).

Chemoselective Functionalization

  • Research on the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a closely related compound, has been conducted to understand its reactivity under different conditions. Such studies are crucial for developing specific synthetic routes in organic chemistry (Stroup et al., 2007).

Future Directions

Future directions for the use of 5-Bromo-2-chloro-3-nitropyridine could involve its use in the preparation of following compounds: Amino-2-chloropyridine via palladium-catalyzed amination .

properties

IUPAC Name

5-bromo-2-chloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQQPSDIIVXFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427113
Record name 5-Bromo-2-chloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-3-nitropyridine

CAS RN

67443-38-3
Record name 5-Bromo-2-chloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-CHLORO-3-NITROPYRIDINE
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Synthesis routes and methods I

Procedure details

5-Bromo-2-chloro-3-nitropyridine was prepared according the method described by K. Jouve and J. Bergman, J. Heterocyclic Chem., 40, 261 (2003) from 2-amino-5-bromo-3-nitropyridine except that one equivalent of lithium chloride was added and the yield was improved to 84%. The required product gave the characterising data:—1H NMR Spectrum: (CDCl3) 8.70 (1H, d); 8.37 (1H, d).
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Synthesis routes and methods II

Procedure details

A suspension of 5-bromo-2-hydroxy-3-nitro-pyridine (10 g; ex. Maybridge) in phosphorus oxychloride (10 ml) was heated at 130° C. to give a red solution. The solution was heated at 130° C. for 2.5. The reaction mixture was poured onto iced water and then neutralised by the portionwise addition of solid sodium bicarbonate. The aqueous was extracted twice with ethyl acetate and the combined organics were dried (MgSO4), filtered and evaporated to give the title compound as a yellow solid (10.28 g).
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Synthesis routes and methods III

Procedure details

A suspension of 5-bromo-2-hydroxy-3-nitro-pyridine (19.2 g; ex. Maybridge) in phenyl dichlorophosphate (40 ml) was heated at 180° C. for 30 minutes to give a red oil. The reaction mixture was then purified as described in Example 1 Method 1(a) to give the title compound as a pale yellow solid (20.4 g).
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

To a solution of 5-bromo-3-nitropyridin-2(1H)-one (4.62 g, 21.10 mmol) in POCl3 (46.2 ml) was added DMF (4.62 ml, 59.7 mmol) at room temperature. The mixture was refluxed for 2 hours, and then cooled to room temperature and concentrated in vacuo. The residue was treated with saturated aq. NaHCO3 and extracted with EtOAc. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography on SiO2 (Hex:EtOAc=3:1) to give 5-bromo-2-chloro-3-nitropyridine (4.24 g, 85%) as a yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 8.37 (1H, d, J=2.4 Hz), 8.70 (1H, d, J=2.0 Hz).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
AH Berrie, GT Newbold, FS Spring - Journal of the Chemical Society …, 1952 - pubs.rsc.org
A synthesis of 3-amino-5-bromopicolinamide is described, during which the reactions of 3-nitro-and 3-amino-2-bromopyridines and the corresponding 5-chloro-and 5-bromo-derivatives …
Number of citations: 43 pubs.rsc.org
K Jouve, J Bergman - Journal of heterocyclic chemistry, 2003 - Wiley Online Library
… A solution of 200 mg (0.84 mmol) of 5-bromo-2-chloro-3nitropyridine (16) and 950 mg (4.2 mmol; 5 eq.) of SnCl2•2H2O in ethyl acetate(2 mL) was refluxed under nitrogen during 3 hours…
Number of citations: 27 onlinelibrary.wiley.com
M Wang, M Gao, KD Miller, GW Sledge… - Bioorganic & medicinal …, 2012 - Elsevier
… Treatment of 14 with POCl 3 using DMF as catalyst gave 5-bromo-2-chloro-3-nitropyridine 15 in 81% yield, and subsequent reaction with NaOMe in MeOH afforded 16 in 94% yield. …
Number of citations: 60 www.sciencedirect.com
WS Liu, B Yang, RR Wang, WY Li, YC Ma, L Zhou… - Bioorganic …, 2020 - Elsevier
… 5-bromo-2-chloro-3-nitropyridine as the starting material. First, in the presence of N, N-diisopropylethylamine (DIEA), the 2-position chlorine on the 5-bromo-2-chloro-3-nitropyridine was …
Number of citations: 15 www.sciencedirect.com
XM Wang, J Xu, YP Li, H Li, CS Jiang, GD Yang… - European Journal of …, 2013 - Elsevier
… Reduction of 5-bromo-2-chloro-3-nitropyridine 6a or 5-bromo-2-methoxy-3-nitropyridine 6b afforded corresponding amines. Without further purification, the amines were converted to …
Number of citations: 49 www.sciencedirect.com
G Mohan, G Sridhar, E Laxminarayana… - Russian Journal of …, 2021 - Springer
… Triethylamine (26 mL, 0.189 mol) was added dropwise to a mixture of 5-bromo-2-chloro-3-nitropyridine (3, 15 g, 0.0631 mol) and 4-methoxyaniline (4, 7.8 g, 0.0631 mol) in anhydrous n-…
Number of citations: 3 link.springer.com
D Edney, DG Hulcoop, JH Leahy… - … Process Research & …, 2018 - ACS Publications
… Pyridineboronate 21 was synthesized in four steps from 5-bromo-2-chloro-3-nitropyridine (22) (Scheme 5). Treatment with sodium methoxide in methanol followed by reduction of the …
Number of citations: 14 pubs.acs.org
N Kinarivala, PC Trippier - Tetrahedron Letters, 2014 - Elsevier
… Intrigued by this apparent conflict within the literature we investigated the chemoselectivity of hydrodechlorination conditions on 5-bromo-2-chloro-3-nitropyridine (10) (Table 2, entry 3) …
Number of citations: 10 www.sciencedirect.com
R Wouters, J Tian, P Herdewijn… - ChemMedChem, 2019 - Wiley Online Library
… As the Suzuki coupling on the brominated pyridine analogue was consistently higher yielding, 5-bromo-2-chloro-3-nitropyridine 65 was selected as starting material. Introduction of an …
JB Tong, D Luo, X Zhang, S Bian - Structural Chemistry, 2021 - Springer
… In this study, 35 5-Bromo-2-chloro-3-nitropyridine pyridine derivatives with anti-SHP2 activity were modeled by Topomer CoMFA and HQSAR to obtain an ideal and reliable model; the …
Number of citations: 11 link.springer.com

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